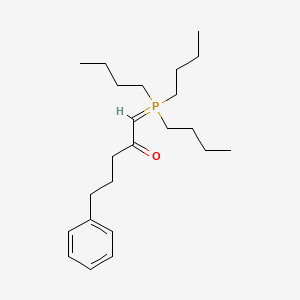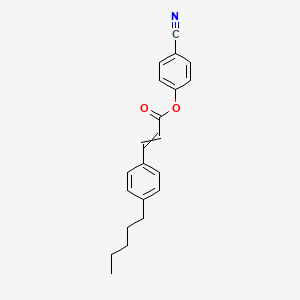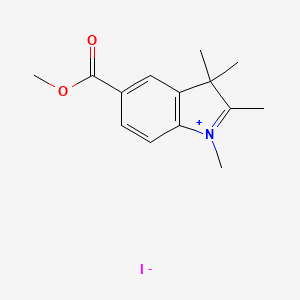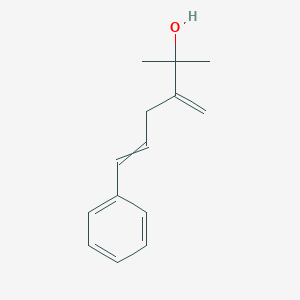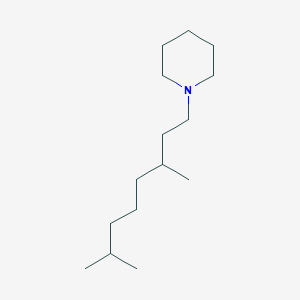
1-(3,7-Dimethyloctyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7-Dimethyloctyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a piperidine ring substituted with a 3,7-dimethyloctyl group. Piperidines are known for their significant role in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .
Chemical Reactions Analysis
Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in regulating cell survival, proliferation, and apoptosis
Comparison with Similar Compounds
- 1-(3,7-Dimethyloctyl)-1-allylpiperidinium bromide
- 1-(3,7-Dimethyloctyl)-1-methylpiperidinium iodide
Comparison: 1-(3,7-Dimethyloctyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
56717-15-8 |
|---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
1-(3,7-dimethyloctyl)piperidine |
InChI |
InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3 |
InChI Key |
QZCHUAYVJYJZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



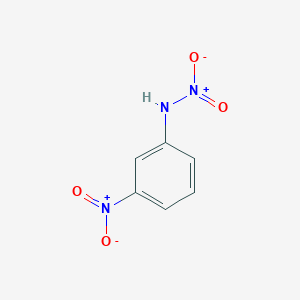

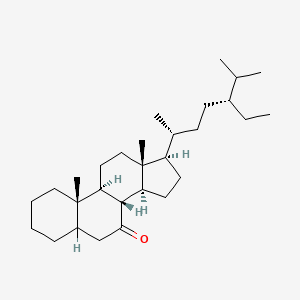
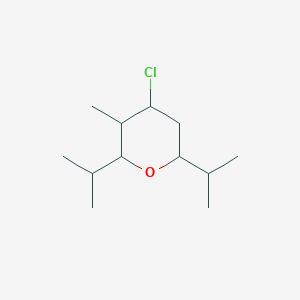

![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

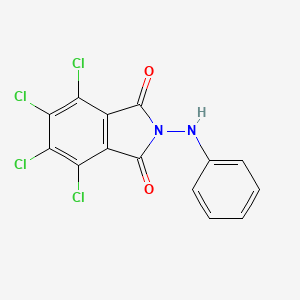
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
